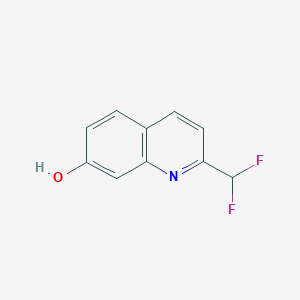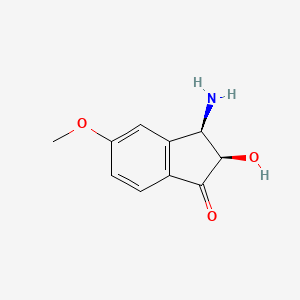
(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of amino, hydroxy, and methoxy functional groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the stereospecific transformation of sugars such as D-gulonic acid γ-lactone and D-glucono-δ-lactone. These sugars undergo a series of selective transformations, including epoxidation and chiral amino-alcohol formation, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and horseradish peroxidase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is used as a chiral building block for the synthesis of complex molecules .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antibacterial and antioxidant activities .
Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals due to its high stereoselectivity and reactivity .
Mécanisme D'action
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as alpha-amylase through competitive inhibition, where it binds to the enzyme’s active site, preventing substrate binding . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid
- (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
- (2R,3R)-3-Amino-2-hydroxybutanoic acid
Uniqueness: Compared to these similar compounds, (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one stands out due to its unique methoxy group, which imparts distinct chemical and biological properties. This methoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a more versatile compound in various applications .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(2R,3R)-3-amino-2-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO3/c1-14-5-2-3-6-7(4-5)8(11)10(13)9(6)12/h2-4,8,10,13H,11H2,1H3/t8-,10-/m1/s1 |
Clé InChI |
TXEJUOKOHQZBPA-PSASIEDQSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)C(=O)[C@@H]([C@@H]2N)O |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(C2N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)

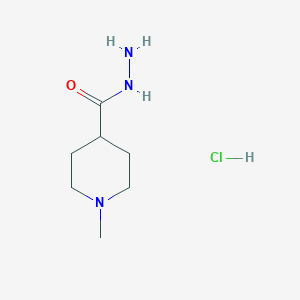


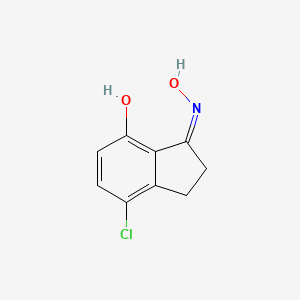

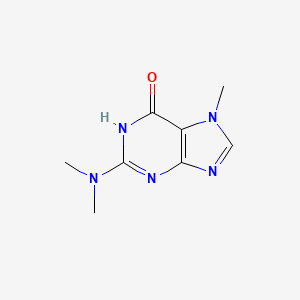

![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)

![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
